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Compound of Interest

Compound Name:
(3R)-(-)-3-Aminopyrrolidine

Dihydrochloride

Cat. No.: B053581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R)-
(-)-3-Aminopyrrolidine Dihydrochloride, a key chiral building block in pharmaceutical

synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance

(NMR), and infrared (IR) spectroscopy characteristics. This document also outlines detailed

experimental protocols for acquiring such data and presents a logical workflow for the

spectroscopic analysis of this compound.

Mass Spectrometry
Mass spectrometry of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride provides critical

information about its molecular weight and fragmentation pattern, confirming the compound's

identity.
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Property Value Source

Molecular Formula C₄H₁₂Cl₂N₂ [1]

Molecular Weight 159.06 g/mol [2]

Exact Mass 158.0377538 Da [1]

Mass Spectrum Data (m/z and

Relative Intensity)
See Table 1.1 below

Table 1.1: Mass Spectrum Data for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

m/z Relative Intensity (%) Proposed Fragment Ion

87 ~5 [M+H]⁺ (free base)

86 ~10 [M]⁺ (free base)

70 ~20 [M-NH₂]⁺

57 ~40 [C₃H₅N]⁺

44 100 [C₂H₆N]⁺

43 ~95 [C₂H₅N]⁺

Experimental Protocol:

Sample Preparation: A dilute solution of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride is

prepared in a suitable solvent such as methanol or water.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used for the

analysis of such polar, salt-like compounds.

Data Acquisition: The sample solution is introduced into the ESI source. The instrument is

operated in positive ion mode. The mass-to-charge ratio (m/z) of the resulting ions is

measured. Data is typically acquired over a mass range of m/z 50-200.
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Data Interpretation: The peak with the highest m/z value corresponding to the molecular ion

of the free base ([M+H]⁺ or [M]⁺) is identified. The fragmentation pattern is then analyzed to

elucidate the structure of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in

a ~3:1 ratio) can be observed in fragments containing chloride.

Plausible Fragmentation Pathway:

The fragmentation of the 3-aminopyrrolidine free base (formed in the ion source) likely

proceeds through the initial loss of the amino group, followed by the cleavage of the pyrrolidine

ring, leading to the observed smaller fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the

molecule. Due to the limited availability of specific experimental data in peer-reviewed literature

for this exact compound, the following tables present predicted chemical shifts based on known

values for similar aminopyrrolidine structures and general principles of NMR spectroscopy.

Data Presentation:

Table 2.1: Predicted ¹H NMR Spectroscopic Data (D₂O, 400 MHz)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 3.8 - 4.0 m -

H-2, H-5 (α to NH₂⁺) 3.4 - 3.7 m -

H-2, H-5 (β to NH₂⁺) 3.2 - 3.5 m -

H-4 2.2 - 2.5 m -

H-4' 2.0 - 2.3 m -

-NH₃⁺ 8.5 - 9.5 br s -

-NH₂⁺- 10.0 - 11.0 br s -

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (D₂O, 100 MHz)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 48 - 52

C-2, C-5 45 - 50

C-4 30 - 35

Experimental Protocol:

Sample Preparation: Approximately 5-10 mg of (3R)-(-)-3-Aminopyrrolidine
Dihydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a

deuterated solvent residual peak, is used for chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

Data Acquisition: Both ¹H and ¹³C NMR spectra are recorded. For ¹H NMR, standard

parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient

number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is

typically used to simplify the spectrum, and a larger number of scans is required due to the

lower natural abundance of the ¹³C isotope.

Data Interpretation: The chemical shifts (δ), splitting patterns (multiplicities), and coupling

constants (J) of the proton signals are analyzed to assign them to the respective hydrogen

atoms in the molecule. The chemical shifts of the carbon signals are used to identify the

different carbon environments.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The following table presents the expected IR absorption

bands for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.

Data Presentation:

Table 3.1: Predicted FT-IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3400 - 3200 Strong, Broad
N-H stretching (from -NH₃⁺

and -NH₂⁺-)

3000 - 2800 Medium C-H stretching (aliphatic)

~2700 - 2400 Medium, Broad
N-H stretching (ammonium

salt)

1600 - 1500 Medium
N-H bending (asymmetric and

symmetric)

1470 - 1430 Medium C-H bending (scissoring)

Below 1000 Medium-Weak
C-N stretching, and other

fingerprint region vibrations

Experimental Protocol:

Sample Preparation:

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Nujol Mull Method: A small amount of the solid sample is ground to a fine paste with a

drop of Nujol (mineral oil). This paste is then spread between two salt plates (e.g., NaCl or

KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the KBr pellet or salt plates with Nujol is

recorded first. Then, the sample spectrum is recorded. The data is typically collected over a

range of 4000 to 400 cm⁻¹.

Data Interpretation: The absorption bands in the IR spectrum are assigned to specific

functional groups and vibrational modes based on their characteristic frequencies,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intensities, and shapes.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. (3R)-(-)-3-Aminopyrrolidine dihydrochloride | 116183-81-4 [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Data and Analysis of (3R)-(-)-3-
Aminopyrrolidine Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b053581#spectroscopic-data-for-3r-3-
aminopyrrolidine-dihydrochloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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